molecular formula C20H18F4N2O3 B2978032 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034503-31-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2978032
CAS No.: 2034503-31-4
M. Wt: 410.369
InChI Key: WACRLQQQFJROHG-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique combination of fluorinated and oxazepine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the ethyl and acetamide groups: These steps involve standard organic synthesis techniques such as alkylation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving fluorinated compounds.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The fluorine atoms and oxazepine ring may play key roles in these interactions, potentially affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide
  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Uniqueness

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a fluorinated phenyl group and an oxazepine ring. This structural combination may confer unique biological activities and properties not found in similar compounds.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRLQQQFJROHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344415
Record name N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034503-31-4
Record name N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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